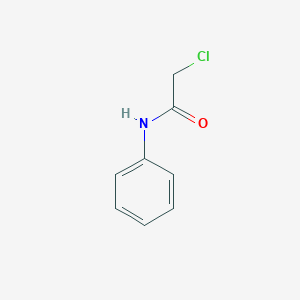

2-CLORO-N-FENILACETAMIDA

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloroacetanilide derivatives often involves starting materials like 2-chloroaniline and ethyl acetoacetate in solutions such as toluene, leading to compounds characterized by advanced spectroscopic techniques including mass, infrared, NMR spectra, and X-ray crystallography (Tai, 2011). Another approach includes reacting N-toluidine with chloroacetyl chloride, demonstrating the versatility and complexity of synthesizing 2-Chloroacetanilide derivatives (Zheng Ling, 2006).

Molecular Structure Analysis

The molecular structure of 2-Chloroacetanilide derivatives is characterized by specific bond lengths and the formation of layered structures through interactions like π-π stacking (Tai, 2011). Studies also explore the influence of substitutions on the molecular geometry and properties, with detailed investigations into nuclear quadrupole resonance and X-ray analyses providing insights into C—Cl bond characteristics (Nagarajan et al., 1986).

Chemical Reactions and Properties

2-Chloroacetanilide undergoes various chemical reactions, including chlorination and nucleophilic substitution. Chlorination reactions have been studied, revealing the formation of dichloroacetanilide derivatives and the influence of substituents on reaction rates and product distribution (Dusouqui et al., 1970). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines have been explored, proposing mechanisms involving the expulsion of chloride leaving groups (Ki Sun Lee et al., 2003).

Physical Properties Analysis

The physical properties of 2-Chloroacetanilide derivatives, such as their vibrational, NMR, and quantum chemical characteristics, have been analyzed to understand the influence of chloro and methyl groups on the amide group's characteristic frequencies. Studies highlight the existence of intramolecular hydrogen bonds and the impact of substitutions on NH bond properties and amide vibrations (Arjunan et al., 2013).

Chemical Properties Analysis

The chemical behavior of 2-Chloroacetanilide and its derivatives in reactions with rare earth nitrates to form complexes with unique fluorescence properties showcases the compound's chemical versatility. The coordination of rare earth ions with the ligand's oxygen and nitrogen atoms reveals the compound's reactivity and potential for forming materials with specific optical properties (Tai & Wang, 2011).

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

2-Cloro-N-fenilacetamida: ha mostrado resultados prometedores como agente antifúngico. Los estudios han demostrado su eficacia contra aislados clínicos de Candida tropicalis y Candida parapsilosis. Exhibe actividad fungicida y se ha encontrado que inhibe la formación de biopelículas in vitro, lo cual es crucial en el tratamiento de infecciones fúngicas . La capacidad del compuesto para reducir la biomasa de biopelículas maduras lo convierte en una posible alternativa terapéutica para afecciones como la onicomicosis.

Efectos anti-biopelícula

Las propiedades anti-biopelícula de This compound son significativas en el contexto de infecciones relacionadas con dispositivos médicos. Su eficacia para prevenir la formación de biopelículas en superficies como las uñas humanas sugiere posibles aplicaciones en recubrimientos médicos y tratamientos diseñados para reducir el riesgo de infecciones asociadas a biopelículas .

Acoplamiento molecular y dinámica

Los estudios in silico que involucran acoplamiento molecular y dinámica han proporcionado información sobre el mecanismo de acción de This compound. Se cree que el compuesto inhibe la enzima dihidrofolato reductasa (DHFR), lo cual es un enfoque novedoso para la terapia antifúngica . Este mecanismo podría explorarse más a fondo para desarrollar nuevos medicamentos antifúngicos con objetivos únicos.

Síntesis de derivados de triazol

This compound: sirve como precursor en la síntesis de nuevos derivados de 1,2,3-triazol mediante la química de clic. Estos derivados se han evaluado por sus actividades antifúngicas, antioxidantes y antituberculosas, lo que indica la versatilidad de This compound en el desarrollo de fármacos .

Síntesis de podandos

El compuesto se utiliza en la preparación de podandos, que son compuestos macrocíclicos con posibles aplicaciones en la química huésped-huésped. Específicamente, puede usarse para sintetizar N,N’-(etano-1,2-diil)bis(2-(2-oxo-2-(fenilamino)etoxi)benzamida), un tipo de podando amida .

Formación de ligandos de base de Schiff

This compound: puede reaccionar con las hidrazonas correspondientes para formar ligandos de base de Schiff basados en fenilacetamida. Estos ligandos tienen aplicaciones en la química de coordinación y podrían usarse para desarrollar nuevos complejos metálicos con diversas aplicaciones industriales y farmacéuticas .

Potencial antiinflamatorio

La investigación sugiere que los derivados de This compound pueden tener propiedades antiinflamatorias. Esto abre posibilidades para su uso en el tratamiento de trastornos donde la inflamación es un factor patogénico, como la artritis, el accidente cerebrovascular y el cáncer .

Investigación de la actividad farmacológica

Las investigaciones en curso sobre la síntesis y las actividades farmacológicas de los derivados de This compound continúan revelando su potencial como un andamiaje químico versátil. Las características estructurales del compuesto lo hacen adecuado para el desarrollo de nuevos agentes terapéuticos que se dirigen a una gama de enfermedades .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-N-Phenylacetamide (also known as 2-Chloroacetanilide) is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA. The compound also shows activity against clinical isolates of Candida tropicalis and Candida parapsilosis .

Mode of Action

2-Chloro-N-Phenylacetamide interacts with its target, DHFR, by inhibiting its function . This inhibition disrupts the synthesis of DNA, thereby affecting the growth and proliferation of the fungal cells . It also binds to ergosterol on the fungal plasma membrane .

Biochemical Pathways

The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides and ultimately, DNA . This disruption affects the normal functioning of the fungal cells, leading to their death .

Pharmacokinetics

Its lipophilicity suggests that it may be well-absorbed and distributed in the body .

Result of Action

The antifungal activity of 2-Chloro-N-Phenylacetamide results in the inhibition of fungal growth and proliferation . It also reduces the production of virulence structures and inhibits biofilm formation . These effects make it a promising antifungal agent .

Safety and Hazards

2-Chloroacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If inhaled, the victim should be removed to fresh air and given artificial respiration if not breathing .

Propiedades

IUPAC Name |

2-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONWPEXRCLHKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

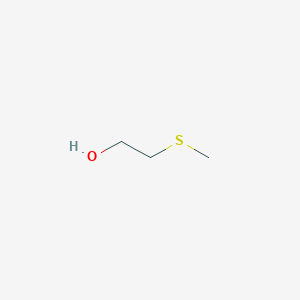

C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041409 | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige solid; [HSDB] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000433 [mmHg] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Very light beige, crystalline powder | |

CAS RN |

587-65-5 | |

| Record name | Chloroacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-88 °C | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)